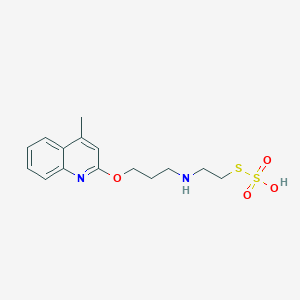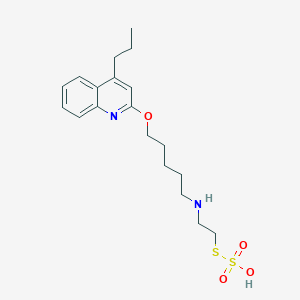![molecular formula C6F12O3 B14658780 2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride CAS No. 39187-44-5](/img/structure/B14658780.png)
2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,3-Tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride is a fluorinated organic compound with the molecular formula C9F18O3. This compound is known for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride typically involves the reaction of fluorinated alcohols with fluorinated acyl fluorides under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions in stainless steel autoclaves. The process includes the use of high-purity reagents and precise control of temperature and pressure to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3,3,3-Tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., potassium hydroxide) and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the acyl fluoride group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a fluorinated amide, while reaction with an alcohol can produce a fluorinated ester .
Aplicaciones Científicas De Investigación
2,3,3,3-Tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Investigated for potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of fluorinated polymers and surfactants, which have applications in coatings, lubricants, and other materials
Mecanismo De Acción
The mechanism by which 2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The high electronegativity of the fluorine atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl Fluoride: A closely related compound with similar chemical properties.
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated compound used in similar applications.
Uniqueness
2,3,3,3-Tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride is unique due to its specific combination of fluorinated groups, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and reagents .
Propiedades
Número CAS |
39187-44-5 |
|---|---|
Fórmula molecular |
C6F12O3 |
Peso molecular |
348.04 g/mol |
Nombre IUPAC |
2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl fluoride |
InChI |
InChI=1S/C6F12O3/c7-1(19)2(8,3(9,10)11)20-4(12,13)5(14,15)21-6(16,17)18 |
Clave InChI |
WRJRORDFGHVEPA-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(F)(F)F)(OC(C(OC(F)(F)F)(F)F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


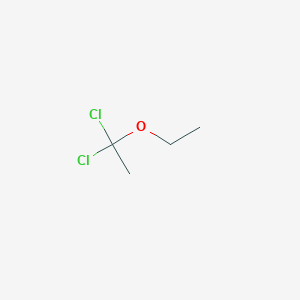

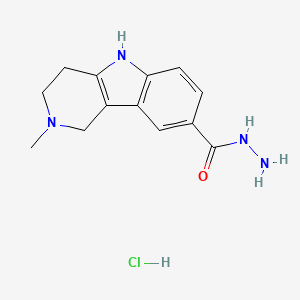
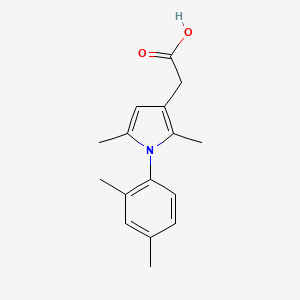

![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)
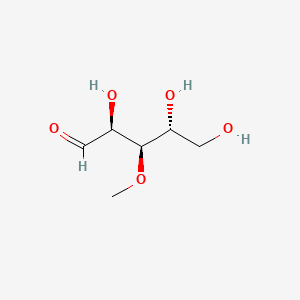

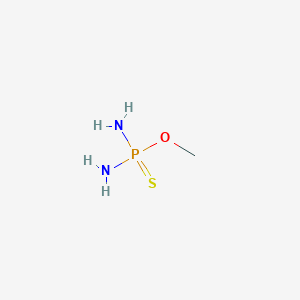
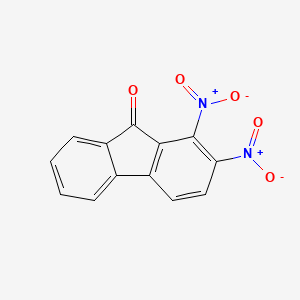
![Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]-](/img/structure/B14658761.png)
